(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a crucial intermediate in the synthesis of Ibrutinib [, , ]. Ibrutinib, also known by its chemical name 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one, is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK) [, , ]. BTK plays a critical role in B cell receptor signaling, making it a valuable target for treating B cell malignancies and autoimmune diseases [, , ].
(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound known for its role as a selective inhibitor of Bruton's tyrosine kinase, an important target in the treatment of various B-cell malignancies. This compound is also recognized by its CAS number 1022150-12-4 and has a molecular formula of C22H22N6O, with a molecular weight of 386.45 g/mol .
This compound is classified under the category of pyrazolo[3,4-d]pyrimidines, which are bicyclic structures that exhibit significant biological activity. It is often synthesized for research purposes and has implications in medicinal chemistry, particularly in the development of therapies for cancer and autoimmune diseases .
The synthesis of (R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves several key steps:
The synthesis can be complex due to the need for chiral resolution and the management of protecting groups.
The molecular structure of (R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be described as follows:
Nc1ncnc2c1c(nn2[C@@H]3CCCNC3)c4ccc(Oc5ccccc5)cc4
, indicating the specific arrangement of atoms and bonds .The compound's stereochemistry is crucial for its biological activity, particularly the (R) configuration at the piperidine nitrogen.
The compound undergoes various chemical reactions that are essential for its synthesis and potential modifications:
(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine acts primarily as an inhibitor of Bruton's tyrosine kinase. The mechanism involves:
This mechanism underlies its therapeutic potential in treating various hematological malignancies.
The physical properties of (R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine include:
Chemical properties include stability under standard laboratory conditions but may vary based on environmental factors such as light and temperature.
This compound has significant applications in scientific research, particularly in:
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1